molecular formula C18H30ClNO3 B4401069 4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine;hydrochloride

4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine;hydrochloride

Cat. No.: B4401069
M. Wt: 343.9 g/mol
InChI Key: GGYXKCNGGOLFFT-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine hydrochloride is a chemical compound with the molecular formula C18H29NO3. It is known for its unique structure, which includes a morpholine ring and a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine;hydrochloride typically involves the reaction of 2-methoxy-4-propylphenol with 4-chlorobutylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine hydrochloride is unique due to its specific combination of a morpholine ring and a phenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .

Properties

IUPAC Name

4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-3-6-16-7-8-17(18(15-16)20-2)22-12-5-4-9-19-10-13-21-14-11-19;/h7-8,15H,3-6,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXKCNGGOLFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCCCCN2CCOCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine;hydrochloride
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4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine;hydrochloride
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4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine;hydrochloride
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4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine;hydrochloride
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4-[4-(2-Methoxy-4-propylphenoxy)butyl]morpholine;hydrochloride

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